BenchChemオンラインストアへようこそ!

1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid

LogP Lipophilicity ADME

1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid (CAS 1387557-42-7; synonyms: 1-(isobutoxymethyl)cyclobutane-1-carboxylic acid) is a 1,1-disubstituted cyclobutane derivative bearing a carboxylic acid group and an isobutoxymethyl ether moiety at the geminal position. With molecular formula C10H18O3 and a molecular weight of 186.25 g/mol, this compound belongs to a homologous series of 1-(alkoxymethyl)cyclobutane-1-carboxylic acids that serve as conformationally constrained building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B12282916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)COCC1(CCC1)C(=O)O
InChIInChI=1S/C10H18O3/c1-8(2)6-13-7-10(9(11)12)4-3-5-10/h8H,3-7H2,1-2H3,(H,11,12)
InChIKeyVDLRHMKBXUNMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid: A Lipophilic Cyclobutane Carboxylic Acid Building Block


1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid (CAS 1387557-42-7; synonyms: 1-(isobutoxymethyl)cyclobutane-1-carboxylic acid) is a 1,1-disubstituted cyclobutane derivative bearing a carboxylic acid group and an isobutoxymethyl ether moiety at the geminal position . With molecular formula C10H18O3 and a molecular weight of 186.25 g/mol, this compound belongs to a homologous series of 1-(alkoxymethyl)cyclobutane-1-carboxylic acids that serve as conformationally constrained building blocks in medicinal chemistry and organic synthesis [1]. Its structural features—a strained four-membered carbocycle combined with a branched alkyl ether and a free carboxylic acid—confer a distinctive lipophilicity profile (LogP ~1.91) that distinguishes it from smaller alkoxy analogs . The compound is commercially available at purities of 95–98% from multiple specialty chemical suppliers .

Why 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid Cannot Be Replaced by Smaller Alkoxymethyl or Simple Cyclobutane Analogs


Within the 1-(alkoxymethyl)cyclobutane-1-carboxylic acid series, each incremental elongation or branching of the alkoxy chain produces quantifiably distinct physicochemical properties—most notably lipophilicity (LogP), molecular weight, and conformational flexibility—that directly impact performance in drug-design applications [1]. A methoxymethyl analog (LogP 0.5–0.58) or an ethoxymethyl analog (LogP 1.28) cannot replicate the LogP of ~1.91 provided by the isobutoxymethyl-substituted target compound . Similarly, the branched isobutyl ether imparts a unique steric and electronic environment not achievable with linear n-propoxy or ethoxy chains . Generic substitution without accounting for these measured differences risks altering membrane permeability, metabolic stability, or target binding in structure-activity relationship (SAR) campaigns, undermining the predictive value of lead optimization programs [2].

Quantitative Differentiation Evidence for 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid vs. Closest Analogs


LogP Progression: The Isobutoxymethyl Analog Achieves the Highest Lipophilicity in the 1-(Alkoxymethyl)cyclobutane-1-carboxylic Acid Series

The target compound exhibits a computed LogP of 1.9139, the highest among the directly comparable 1-(alkoxymethyl)cyclobutane-1-carboxylic acid analogs. This represents a LogP increment of +0.64 relative to the methoxymethyl analog (LogP 0.58), +0.64 relative to the ethoxymethyl analog (LogP 1.28), and +0.25 relative to the n-propoxymethyl analog (LogP 1.67) . The branched isobutyl ether contributes greater hydrophobicity than its linear n-propyl counterpart despite having the same carbon count, a consequence of the more compact, branched alkyl chain [1].

LogP Lipophilicity ADME Drug design

Molecular Weight Differentiation: Isobutoxy Substitution Positions This Compound at the Upper End of the Alkoxymethyl Building Block Series

The target compound has a molecular weight of 186.25 g/mol, placing it 42.08 Da above the methoxymethyl analog (144.17 g/mol), 28.06 Da above the ethoxymethyl analog (158.19 g/mol), and 14.03 Da above the n-propoxymethyl analog (172.22 g/mol) . This incremental mass difference corresponds precisely to one additional methylene (–CH2–) unit per step in the homologous series, culminating in the branched isobutyl chain that provides optimal mass distribution without exceeding typical fragment-based drug design guidelines [1].

Molecular weight Fragment-based drug design Lead optimization

Rotatable Bond Count: Isobutoxymethyl Substitution Introduces Greater Conformational Flexibility than Shorter Alkoxy Analogs

The target compound possesses 5 rotatable bonds, compared to 3 for the methoxymethyl analog and 4 for the ethoxymethyl analog [1]. This increased rotational freedom, conferred by the longer isobutoxymethyl side chain, introduces greater conformational entropy while maintaining the rigid cyclobutane core as a conformational anchor . The n-propoxymethyl analog also has 5 rotatable bonds; however, the branched isobutoxy group provides a sterically differentiated rotational profile compared to the linear n-propoxy chain.

Conformational flexibility Entropy Rotatable bonds Drug-likeness

pKa Modulation: Alkoxymethyl Substitution Attenuates Acidity Relative to Parent Cyclobutanecarboxylic Acid

The 1-(alkoxymethyl) substitution modulates the acidity of the cyclobutane carboxylic acid scaffold. The parent cyclobutanecarboxylic acid has an experimental pKa of 4.785 (at 25°C), while the 1-(methoxymethyl) analog exhibits a computed pKa of 4.43 [1]. This ~0.36 log unit increase in acidity (lower pKa) is attributed to the electron-withdrawing inductive effect of the alkoxymethyl substituent through the cyclobutane ring . The isobutoxymethyl analog is expected to exhibit a pKa in the same range (~4.4–4.5), given the similar electronic nature of the alkoxymethyl substituent, positioning it as a moderately stronger acid than the unsubstituted parent.

pKa Acidity Ionization state Bioavailability

Commercial Purity Specifications: The Target Compound Is Available at 98% Purity, Matching the Highest-Grade Analogs in the Series

The target compound is commercially supplied at 98% purity by Leyan, which is at parity with the highest-purity offerings among its direct analogs: 1-(ethoxymethyl) at 98% (Fluorochem) and 1-(propoxymethyl) at 98% (ChemScene) . This is superior to the 95% specification commonly offered for the methoxymethyl analog (Hit2Lead, AKSci) and the 95% minimum purity specification of the target compound from AKSci . Procurement of the 98% grade directly supports downstream synthetic transformations where higher starting material purity reduces side-product formation and simplifies purification, particularly in multi-step medicinal chemistry syntheses where impurity carryover can confound biological assay interpretation [1].

Purity Procurement Quality control Synthesis

High-Value Application Scenarios for 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Elevated LogP Without Aromatic Ring Addition

In a lead optimization campaign where increasing lipophilicity is desired to improve membrane permeability or target engagement in lipophilic binding pockets, the target compound's LogP of 1.91 provides a +1.33 advantage over the methoxymethyl analog (LogP 0.58) [1]. This allows medicinal chemists to elevate LogP without introducing aromatic rings, thereby preserving a high fraction of sp3-hybridized carbons (Fsp3) and three-dimensional character—attributes increasingly correlated with clinical success [2]. The cyclobutane core further serves as a conformationally restricted bioisostere for gem-dimethyl or para-substituted phenyl groups, contributing to scaffold novelty and intellectual property differentiation [3].

Fragment-Based Drug Discovery (FBDD) Requiring Mid-Range Molecular Weight Building Blocks

With a molecular weight of 186.25 g/mol and 5 rotatable bonds, the target compound occupies a strategic position between smaller fragment-like analogs (methoxymethyl, 144.17 g/mol) and larger, lead-like molecules [1]. This positions it as an ideal fragment-growing or fragment-linking reagent where controlled increases in molecular weight and lipophilicity are systematically explored. The branched isobutyl ether distinguishes it from the linear n-propoxy variant (172.22 g/mol, also 5 rotatable bonds), offering a sterically differentiated exit vector for fragment elaboration [2][3].

Synthesis of Cyclobutane-Containing LPA Receptor Antagonist Intermediates

Patent literature from Bristol-Myers Squibb (WO2020257139A1) discloses cyclobutyl carboxylic acids as key pharmacophoric elements in selective LPA1 receptor antagonists [1]. The target compound, with its free carboxylic acid handle and isobutoxymethyl-protected alcohol precursor, is poised for direct incorporation into such scaffolds via amide coupling, esterification, or acid chloride formation. The availability of 98% purity material supports multi-step synthetic sequences where intermediate purity directly impacts final API purity profiles [2].

Physicochemical Property Screening Libraries for Cyclobutane Building Block Evaluation

Research groups benchmarking cyclobutane-derived building blocks for medicinal chemistry applications—such as the systematic pKa/LogP studies by Grygorenko and co-workers on fluoroalkyl cyclobutanes [1]—would benefit from including the target compound as the lipophilic reference point in a 1-(alkoxymethyl)cyclobutane-1-carboxylic acid series [2]. Its LogP of 1.91, positioned above the ethoxymethyl (1.28) and propoxymethyl (1.67) analogs, provides an extended lipophilicity range for constructing predictive ADME models and establishing structure-property relationships (SPR) within this scaffold family [3].

Quote Request

Request a Quote for 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.